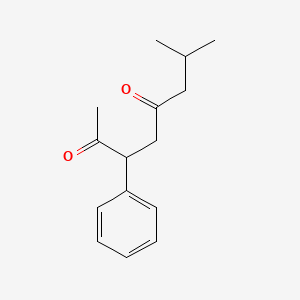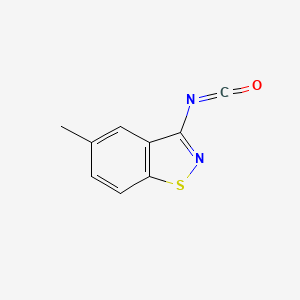
3-Isocyanato-5-methyl-1,2-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanato-5-methyl-1,2-benzothiazole is an organic compound with the molecular formula C9H6N2OS It contains a benzothiazole ring substituted with an isocyanate group at the 3-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-methyl-1,2-benzothiazole typically involves the reaction of 5-methyl-1,2-benzothiazole with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyanato-5-methyl-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Applications De Recherche Scientifique
3-Isocyanato-5-methyl-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Isocyanato-5-methyl-1,2-benzothiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The benzothiazole ring may also interact with specific molecular targets, influencing biological pathways and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isocyanato-1,2-benzothiazole: Lacks the methyl group at the 5-position.
5-Methyl-1,2-benzothiazole: Lacks the isocyanate group at the 3-position.
3-Isocyanato-4-methyl-1,2-benzothiazole: Methyl group is at the 4-position instead of the 5-position.
Uniqueness
3-Isocyanato-5-methyl-1,2-benzothiazole is unique due to the specific positioning of the isocyanate and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups within the benzothiazole ring provides distinct chemical properties that can be leveraged in various research and industrial contexts.
Propriétés
| 105734-79-0 | |
Formule moléculaire |
C9H6N2OS |
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
3-isocyanato-5-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H6N2OS/c1-6-2-3-8-7(4-6)9(10-5-12)11-13-8/h2-4H,1H3 |
Clé InChI |
MJGPPXRKKBOYJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SN=C2N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
methyl}benzene](/img/structure/B14318927.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
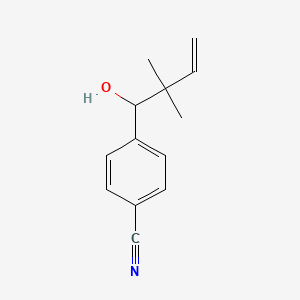
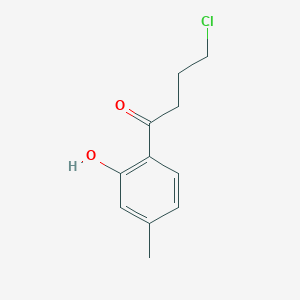

![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
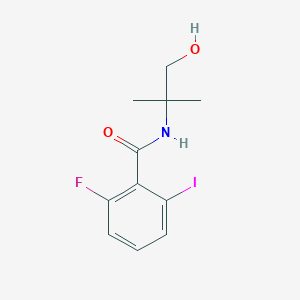
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
